7-Carboxycannabidiol

Pharmacokinetics Metabolite Exposure Bioequivalence

Laboratories quantifying CBD exposure require certified 7-COOH-CBD reference standards to avoid THC-COOH artifact interference. As the dominant circulating metabolite (AUC 6.4× parent), 7-COOH-CBD ensures accurate biomarker validation. • Validated for LC-MS/MS calibration with dynamic range up to 8,000 ng/mL. • Unique UGT1A1/4/6 inhibition profile for DDI studies; no UGT2B7 cross-reactivity. • Certified reference material (≥98% purity) shipped with comprehensive CoA.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 63958-77-0
Cat. No. B10854103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Carboxycannabidiol
CAS63958-77-0
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O
InChIInChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1
InChIKeyLQHAPFLIUQWVJR-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Carboxycannabidiol (7-COOH-CBD) for Analytical Reference, Pharmacokinetic Monitoring, and Metabolite-Specific Research


7-Carboxycannabidiol (7-COOH-CBD, CAS 63958-77-0) is the primary terminal oxidative metabolite of cannabidiol (CBD), formed via 7-hydroxy-CBD through the action of aldehyde dehydrogenases and other cytosolic enzymes [1]. As the dominant circulating species following CBD administration, 7-COOH-CBD typically exceeds plasma concentrations of both the parent CBD and the intermediate 7-OH-CBD, establishing it as the definitive biomarker for confirming CBD exposure in clinical and forensic settings [2]. Structurally, this metabolite is characterized by the oxidation of the C-7 methyl group to a carboxylic acid moiety, a transformation that fundamentally alters its pharmacological and analytical properties relative to the parent compound [3].

Why 7-COOH-CBD Cannot Be Substituted by Cannabidiol (CBD) or 7-OH-CBD in Regulated Analytical and Research Workflows


In procurement contexts, 7-COOH-CBD cannot be replaced by CBD or the active intermediate metabolite 7-OH-CBD due to irreconcilable differences in analytical behavior, metabolic stability, and detection window characteristics. The carboxylic acid moiety confers substantially different chromatographic retention, ionization efficiency, and extraction recovery properties, necessitating dedicated certified reference materials for accurate quantification [1]. Furthermore, the conversion liability of 7-COOH-CBD under specific analytical conditions — particularly derivatization with perfluorinated anhydrides or extended acid exposure — can generate THC-COOH as an artifact, a phenomenon entirely absent with CBD or 7-OH-CBD [2]. For pharmacokinetic and drug-drug interaction (DDI) investigations, 7-COOH-CBD uniquely exhibits inhibitory activity against UGT1A1, UGT1A4, and UGT1A6, a profile distinct from CBD and 7-OH-CBD that precludes extrapolation from parent compound data when assessing glucuronidation-mediated interactions [3].

Quantitative Differentiation of 7-COOH-CBD: Comparative Evidence for Procurement and Method Selection


Human Plasma Exposure: 7-COOH-CBD Achieves 6.4-Fold Higher AUC than Parent CBD Following Oral Dosing

In healthy human subjects receiving 750 mg CBD twice daily, 7-COOH-CBD achieved a mean AUC of 9,888.42 ng/mL*h and Cmax of 1,717.33 ng/mL, representing a metabolite-to-parent exposure ratio (MPR) of 7.11 [1]. This quantitatively establishes 7-COOH-CBD, not CBD, as the predominant circulating species in plasma [2].

Pharmacokinetics Metabolite Exposure Bioequivalence

Sex-Dependent Pharmacokinetics: 2.25-Fold Higher Cmax and 1.97-Fold Higher AUC in Females

Statistical analysis of 7-COOH-CBD exposure revealed significant sex differences: females exhibited a 2.25-fold higher Cmax (p=0.0155) and a 1.97-fold higher body-weight-normalized AUC (p=0.0285) compared to males [1]. This disparity was not observed to the same magnitude for parent CBD or 7-OH-CBD [2].

Sex Differences Precision Dosing Clinical Pharmacology

Analytical Interference Liability: 7-COOH-CBD Converts to THC-COOH Under Derivatization Conditions

7-COOH-CBD undergoes conversion to 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH) when samples are exposed to derivatization with perfluorinated anhydrides combined with perfluorinated alcohols, or when exposed to acid for extended durations during sample preparation for GC-MS [1]. This conversion liability is unique to 7-COOH-CBD among CBD metabolites and does not occur with CBD or 7-OH-CBD [2].

Forensic Toxicology Immunoassay Cross-Reactivity GC-MS Artifacts

Immunoassay Non-Reactivity: 7-COOH-CBD Shows Zero Cross-Reactivity in Four Commercial THC-COOH Immunoassays at 2,500 ng/mL

In performance testing samples prepared by the National Laboratory Certification Program (NLCP), 7-COOH-CBD at concentrations up to 2,500 ng/mL did not produce any reactivity in four different commercial immunoassay kits designed to detect THC-COOH [1]. This quantitatively establishes that heavy CBD consumers with high circulating 7-COOH-CBD concentrations will not trigger false-positive THC-COOH immunoassay screens [2].

Immunoassay Validation Drug Screening False-Negative Risk

UGT Inhibition Profile: 7-COOH-CBD Inhibits UGT1A1, UGT1A4, and UGT1A6; No Inhibition of UGT2B7

In vitro enzyme inhibition studies demonstrate that 7-COOH-CBD inhibits UGT1A1, UGT1A4, and UGT1A6-mediated glucuronidation at clinically relevant concentrations, whereas it exhibits no inhibitory activity against UGT2B7-mediated morphine metabolism [1]. This isoform-selective UGT inhibition profile distinguishes 7-COOH-CBD from both CBD and 7-OH-CBD, which show broader UGT inhibitory spectra [2].

Drug-Drug Interactions Glucuronidation Phase II Metabolism

Analytical Method Validation: LLOQ of 0.2 ng/mL in Serum and Dynamic Range up to 8,000 ng/mL in Plasma

Validated LC-MS/MS methods for 7-COOH-CBD quantification demonstrate LLOQ values of 0.2 ng/mL in serum and a dynamic range extending to 8,000 ng/mL in human plasma [1]. Inter-day precision at QC levels of 0.5, 5.0, and 50 ng/mL ranges from 4.2% to 12.5% CV, with accuracy relative error from -2.5% to 1.4% [2]. Method ruggedness is supported by consistent analyte recovery (83.9–90.9%) across three QC levels with no observed matrix effects or cross-analyte interference [3].

LC-MS/MS Validation Reference Standards Method Development

Validated Application Scenarios for 7-Carboxycannabidiol (7-COOH-CBD) Based on Quantitative Evidence


Clinical Trial Bioanalysis: Quantification of CBD Exposure via Major Circulating Metabolite

In human pharmacokinetic studies of CBD-based therapeutics, 7-COOH-CBD reference standards are required for accurate LC-MS/MS quantification of systemic exposure. With plasma AUC values 6.4-fold higher than parent CBD and a validated dynamic range up to 8,000 ng/mL, 7-COOH-CBD serves as the most reliable biomarker of cumulative CBD exposure [1]. Procurement of Cerilliant® certified reference material (1 mg/mL in methanol) enables precise calibration for therapeutic drug monitoring and bioequivalence assessments [2]. The established sex-dependent pharmacokinetics (2.25-fold higher Cmax in females) further necessitate the use of 7-COOH-CBD standards to develop and validate sex-stratified calibration ranges that ensure method robustness across diverse study populations [3].

Forensic Toxicology: Differentiation of CBD Use from THC Exposure

Forensic and workplace drug testing laboratories must procure 7-COOH-CBD reference standards to validate method specificity for THC-COOH confirmation. The documented conversion of 7-COOH-CBD to THC-COOH under GC-MS derivatization conditions (perfluorinated anhydrides with perfluorinated alcohols) can generate false-positive THC exposure reports if not properly controlled [4]. Laboratories can establish method validation protocols that explicitly test for 7-COOH-CBD interference by spiking reference material into blank matrix and confirming absence of THC-COOH formation under their specific extraction conditions. Additionally, the demonstrated non-reactivity of 7-COOH-CBD in four commercial immunoassays at concentrations up to 2,500 ng/mL confirms that immunoassay-negative but LC-MS/MS-positive 7-COOH-CBD findings represent CBD-only use rather than THC co-exposure [5].

Drug-Drug Interaction Research: Assessment of Glucuronidation-Mediated Interaction Potential

For in vitro DDI studies evaluating CBD-containing products, 7-COOH-CBD reference material is required to accurately characterize the net UGT inhibition profile of the CBD metabolic pathway. The compound's unique inhibition of UGT1A1, UGT1A4, and UGT1A6 — coupled with complete absence of UGT2B7 inhibition — creates a metabolite-specific DDI signature that cannot be extrapolated from CBD or 7-OH-CBD data alone [6]. Researchers should procure 7-COOH-CBD for recombinant UGT inhibition assays and for static mechanistic modeling of in vivo interaction potential with UGT1A1 substrates (e.g., irinotecan, bilirubin), UGT1A4 substrates (e.g., lamotrigine), and UGT1A6 substrates (e.g., acetaminophen) [7].

Anti-Inflammatory Pharmacology: Functional Studies of Peripheral Inflammation

Investigators studying cannabinoid-mediated anti-inflammatory mechanisms should procure 7-COOH-CBD for functional assays in peripheral inflammation models. The compound's demonstrated anti-inflammatory activity in murine models, operating through a non-CB1/non-CB2 receptor mechanism distinct from CBD's polypharmacology, positions it as a valuable probe for identifying and characterizing the putative 'unidentified receptor' mediating intestinal motility and inflammation [8]. Procurement of enantiomerically pure (-)-7-COOH-CBD is critical for replicating the reported peripheral anti-inflammatory effects while maintaining the absence of central CB1-mediated activity that characterizes this (-)-CBD derivative series [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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